1-[4-acetyl-2,5-dimethyl-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pyrrol-3-yl]ethanone
Overview
Description
1-[4-acetyl-2,5-dimethyl-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pyrrol-3-yl]ethanone is a complex organic compound that features a thiazole ring, a pyrrole ring, and various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-acetyl-2,5-dimethyl-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pyrrol-3-yl]ethanone typically involves multi-step organic reactions. One common approach is the condensation of appropriate ketones with thiazole and pyrrole derivatives under acidic conditions . The reaction is usually carried out in ethanol with a few drops of glacial acetic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-[4-acetyl-2,5-dimethyl-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pyrrol-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[4-acetyl-2,5-dimethyl-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pyrrol-3-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-acetyl-2,5-dimethyl-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pyrrol-3-yl]ethanone involves interaction with specific molecular targets and pathways. The thiazole and pyrrole rings can interact with enzymes and receptors, potentially inhibiting or activating biological processes . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrrole Derivatives: Compounds such as indole and pyrrole-based drugs have similar structural features and biological activities.
Uniqueness
1-[4-acetyl-2,5-dimethyl-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pyrrol-3-yl]ethanone is unique due to its specific combination of thiazole and pyrrole rings with various substituents, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-[4-acetyl-2,5-dimethyl-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)pyrrol-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-11-17(13(3)23)18(14(4)24)12(2)22(11)20-21-19(15(5)25-20)16-9-7-6-8-10-16/h6-10H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPLSGPBELCVGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=NC(=C(S2)C)C3=CC=CC=C3)C)C(=O)C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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